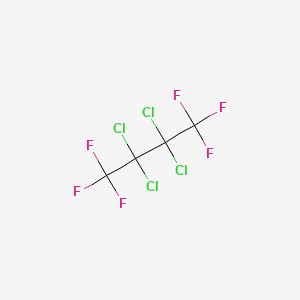

Hexafluoro-2,2,3,3-tetrachlorobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60525. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4F6/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBLUUDREZEDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190947 | |

| Record name | Hexafluoro-2,2,3,3-tetrachlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-34-8 | |

| Record name | 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,2,3,3-tetrachlorohexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 375-34-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexafluoro-2,2,3,3-tetrachlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrachlorohexafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexafluoro-2,2,3,3-tetrachlorobutane

CAS Number: 375-34-8

Introduction

Hexafluoro-2,2,3,3-tetrachlorobutane is a halogenated hydrocarbon with the chemical formula C₄Cl₄F₆.[1][2] This fully saturated chlorofluorocarbon (CFC) is a solid at room temperature and possesses a unique set of physicochemical properties owing to the high degree of halogenation. Its primary significance in the chemical industry lies in its role as a key intermediate in the synthesis of high-performance fluorinated molecules, most notably hexafluoro-1,3-butadiene, a gas crucial for the semiconductor industry in plasma etching processes. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes.

| Property | Value | Source(s) |

| CAS Number | 375-34-8 | [1][2][3][4] |

| Molecular Formula | C₄Cl₄F₆ | [1][2] |

| Molecular Weight | 303.85 g/mol | [1][2] |

| IUPAC Name | 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane | [1] |

| Synonyms | CFC 316, FC 316maa | [5] |

| Melting Point | 83-84 °C | [3] |

| Boiling Point | 131-133 °C | [3] |

| Density | 1.781 g/cm³ at 20 °C | [3] |

| Appearance | White solid | [1] |

| Purity | Typically ≥99% | [3] |

Synthesis of this compound

Representative Synthesis Workflow: Fluorodimerization of 1,2-dichloro-difluoroethylene

This method represents a common approach to building the C4 backbone with the desired halogenation pattern.

Caption: Fluorodimerization of 1,2-dichloro-difluoroethylene to yield this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure synthesized from patent literature and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Objective: To synthesize this compound via the fluorodimerization of 1,2-dichloro-difluoroethylene.

Materials:

-

1,2-dichloro-difluoroethylene (CFCl=CFCl)

-

Fluorine gas (F₂), diluted with an inert gas (e.g., Nitrogen) to 20-85% v/v

-

Inert, low-temperature solvent (e.g., Trichlorofluoromethane - Freon® 11)

-

Calcium hydroxide (Ca(OH)₂) for neutralization

-

Magnesium sulfate (MgSO₄) for drying

Equipment:

-

Corrosion-resistant, low-temperature reactor (e.g., Hastelloy, nickel-chromium stainless steel, or PFA-lined) equipped with a mechanical stirrer, gas inlet, and temperature probe.

-

Distillation and rectification apparatus.

-

Standard laboratory glassware.

Procedure:

-

Reactor Setup: In a well-ventilated fume hood, assemble the low-temperature reactor. Ensure all connections are secure and the system is leak-proof.

-

Charging the Reactor: Cool the reactor to approximately -75°C. Under an inert atmosphere, charge the reactor with a solution of 1,2-dichloro-difluoroethylene in the inert solvent.

-

Fluorination: Begin stirring the solution. Slowly introduce the diluted fluorine gas mixture into the reactor at a controlled flow rate. The reaction is highly exothermic; maintain the temperature at -75°C throughout the addition.

-

Reaction Monitoring: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture using Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cease the fluorine gas flow and purge the reactor with an inert gas.

-

Purification:

-

Transfer the reaction mixture to a distillation apparatus.

-

Perform an initial distillation at a low temperature (e.g., 10°C) to remove volatile impurities.

-

The remaining crude product is then subjected to rectification under reduced pressure to isolate the this compound.

-

The purified product is then treated with a neutralizing agent like calcium hydroxide and subsequently dried with magnesium sulfate.

-

Causality of Experimental Choices:

-

Low Temperature (-75°C): The dimerization and fluorination of 1,2-dichloro-difluoroethylene is a highly energetic process. Low temperatures are crucial to control the reaction rate, prevent unwanted side reactions, and minimize the formation of byproducts.

-

Inert Solvent: The solvent must be inert to the highly reactive fluorine gas and remain liquid at the reaction temperature. Fluorinated or chlorofluorinated alkanes are often chosen for their stability under these conditions.

-

Diluted Fluorine Gas: Pure fluorine gas is extremely reactive and difficult to handle. Diluting it with an inert gas like nitrogen allows for better control over the reaction kinetics and heat generation.

-

Corrosion-Resistant Reactor: The use of corrosive reagents necessitates a reactor made from materials that can withstand the harsh reaction environment to prevent contamination and equipment failure.

Key Applications and Workflows

The primary application of this compound is as a chemical intermediate.

Synthesis of Hexafluoro-1,3-butadiene

Hexafluoro-1,3-butadiene is a critical component in the semiconductor industry for plasma etching. This compound serves as a direct precursor in its synthesis.

Sources

- 1. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Increased Power for the Analysis of Label-free LC-MS/MS Proteomics Data by Combining Spectral Counts and Peptide Peak Attributes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Hexafluoro-2,2,3,3-tetrachlorobutane

This guide provides a comprehensive overview of the essential physical and chemical properties of Hexafluoro-2,2,3,3-tetrachlorobutane (CAS No. 375-34-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes key data with practical insights to ensure safe and effective handling, application, and characterization of this highly halogenated compound.

Section 1: Compound Identification and Molecular Structure

This compound is a saturated aliphatic hydrocarbon in which all hydrogen atoms have been substituted by fluorine and chlorine atoms. This high degree of halogenation confers unique properties, including high density, thermal stability, and specific solubility characteristics.

Key Identifiers:

-

IUPAC Name: 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane[1]

-

CAS Number: 375-34-8[2]

-

Molecular Formula: C₄Cl₄F₆[2]

-

Molecular Weight: 303.85 g/mol [2]

-

Synonyms: CFC 316, FC 316maa, 2,2,3,3-Tetrachlorohexafluorobutane[1]

The molecular structure consists of a butane backbone with two terminal trifluoromethyl (-CF₃) groups and four chlorine atoms attached to the central carbon atoms (C2 and C3). This symmetrical arrangement is critical to its physical properties and spectroscopic signature.

Caption: Molecular structure of this compound.

Section 2: Core Physicochemical Properties

The physical state and thermal properties of a compound are foundational to its handling, purification, and reaction setup. This compound is a high-melting solid at standard temperature and pressure, a direct consequence of its high molecular weight and symmetrical, tightly packed crystalline structure. Its relatively high boiling point indicates low volatility under ambient conditions.

| Property | Value | Source(s) |

| Physical State | Solid / Powder | [3] |

| Melting Point | 83 - 84 °C | |

| Boiling Point | 131 - 133 °C | |

| Density | 1.756 - 1.781 g/cm³ (at 20°C) | [1] |

| Flash Point | 45.1 °C | [1] |

| Refractive Index | 1.388 | [3] |

Expert Insights:

-

The melting point of 83-84°C simplifies weighing and transfer operations, as the compound is a stable solid at room temperature.

-

The boiling point of 131-133°C, while indicating low volatility, is accessible enough to allow for purification by sublimation or distillation under reduced pressure.

-

A flash point of 45.1°C signifies that the compound is flammable and appropriate precautions must be taken to avoid ignition sources, particularly when handling it as a melt or in a volatile solvent.[1]

-

The high density is characteristic of polychlorinated and polyfluorinated alkanes and must be accounted for when preparing solutions of a specific molarity.

Section 3: Solubility Profile

The solubility of a compound dictates its utility in different reaction media and extraction protocols. While specific quantitative solubility data is not widely published, the molecular structure and calculated Partition Coefficient (LogP) provide a strong basis for predicting its behavior.

-

Octanol/Water Partition Coefficient (LogP): 4.45880[3]

Interpretation: A LogP value significantly greater than 1, such as 4.46, indicates that this compound is substantially more soluble in nonpolar, lipophilic solvents (like octanol) than in polar, hydrophilic solvents (like water).[3] This is expected due to the absence of hydrogen bond donors and the molecule's nonpolar, halogen-rich surface.

Expected Solubility:

-

High Solubility: Nonpolar organic solvents such as hexanes, toluene, and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Moderate Solubility: More polar organic solvents like ethers (diethyl ether, THF) and esters (ethyl acetate).

-

Poor to Insoluble: Highly polar solvents, particularly water and short-chain alcohols (methanol, ethanol).

This solubility profile is critical for drug development professionals, as it suggests the compound will likely partition into lipid bilayers and may require formulation with non-aqueous carriers.

Section 4: Spectroscopic Signature for Compound Verification

Verifying the identity and purity of a compound is paramount. The symmetrical nature of this compound leads to a relatively simple spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to molecular symmetry, the two -CF₃ groups are chemically equivalent, as are the two -CCl₂- groups.

-

¹⁹F NMR: A single, sharp singlet is expected. The chemical shift for -CF₃ groups typically falls in the +40 to +80 ppm range relative to CFCl₃.[4]

-

¹³C NMR: Two distinct signals are predicted: one for the carbon atoms of the two equivalent -CF₃ groups and another for the carbon atoms of the two equivalent -CCl₂- groups.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorbances characteristic of C-F and C-Cl bonds. Key expected peaks include:

-

Strong, broad absorbances in the 1100-1300 cm⁻¹ region: Characteristic of C-F stretching vibrations.

-

Absorbances in the 600-800 cm⁻¹ region: Characteristic of C-Cl stretching vibrations. The absence of signals around 3000 cm⁻¹ (C-H stretch) and 1700 cm⁻¹ (C=O stretch) would confirm the compound's structure and purity.

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available from the NIST Mass Spectrometry Data Center.[6] The fragmentation pattern is complex due to the presence of multiple chlorine and fluorine atoms. Key features include:

-

Molecular Ion Peak (M⁺): The molecular ion peak would be expected around m/z 302, 304, 306, etc., showing a characteristic isotopic pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

-

Key Fragments: A prominent fragment would be expected from the cleavage of the central C-C bond, resulting in a [C₂Cl₂F₃]⁺ ion (m/z ~151). Another significant fragment corresponds to the loss of a chlorine atom.

Section 5: Safety & Handling

Understanding a compound's physical properties is directly linked to its safe handling. This compound is classified as an irritant and requires careful handling to avoid exposure.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[5]

-

Hazard Statements:

The following diagram illustrates the logical flow from physical properties to required safety protocols.

Caption: Relationship between physical properties and safety protocols.

Section 6: Experimental Protocol: Melting Point Determination

This protocol describes a self-validating method for determining the melting point of this compound using a standard digital melting point apparatus.

Objective: To accurately determine the melting range of a solid sample to assess its purity. A pure compound will have a sharp melting range (typically < 1°C).

Methodology:

-

Sample Preparation:

-

Ensure the sample is dry and has been crushed into a fine powder using a mortar and pestle. This ensures uniform heat transfer.

-

Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Set the starting temperature of the melting point apparatus to ~75°C (approximately 10°C below the expected melting point of 83°C).

-

Set the ramp rate to a slow value, typically 1-2°C per minute. A slow ramp is critical for accurately observing the onset and completion of melting.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Begin the heating program.

-

Carefully observe the sample through the viewing lens.

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last solid crystal melts into a clear liquid.

-

-

Data Analysis:

-

The melting range is reported as T₁ - T₂.

-

For this compound, a sharp range such as 83.2 - 83.9°C would indicate high purity. A broad range (e.g., 80 - 84°C) would suggest the presence of impurities.

-

-

System Validation:

-

Periodically calibrate the apparatus using certified melting point standards (e.g., benzophenone, m.p. 48.1°C; benzoic acid, m.p. 122.4°C) to ensure the thermometer's accuracy.

-

References

-

NIST. 19F Chemical Shifts and Coupling Constants. [Link]

-

NIST WebBook. Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro-. [Link]

-

UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

-

PubChem. 2,2,3,3-Tetrachlorohexafluorobutane | C4Cl4F6 | CID 67811. [Link]

Sources

Hexafluoro-2,2,3,3-tetrachlorobutane molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Weight of Hexafluoro-2,2,3,3-tetrachlorobutane

Abstract

This compound is a fully halogenated hydrocarbon with significant chemical stability. This guide provides a detailed examination of its molecular architecture, including its covalent structure, conformational possibilities, and the critical distinctions between its various mass values. We will explore the theoretical underpinnings of its structure and provide a practical, field-proven protocol for its empirical analysis via mass spectrometry. This document is intended for researchers and scientists who require a comprehensive understanding of this compound's fundamental physicochemical properties.

Chemical Identity and Nomenclature

This compound is systematically named to define the precise location of each halogen substituent on the four-carbon butane backbone. Its identity is unambiguously established by several key identifiers.

| Identifier | Value | Source |

| IUPAC Name | 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane | [1][2] |

| CAS Number | 375-34-8 | [3][4] |

| Molecular Formula | C₄Cl₄F₆ | [1][3][4] |

| Common Synonyms | CFC 316, FC 316maa | [1][2] |

| InChI | 1S/C4Cl4F6/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | [3] |

| InChIKey | BZBLUUDREZEDDJ-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(Cl)Cl | [1][3] |

Molecular Structure and Isomerism

The arrangement of atoms in this compound dictates its physical and chemical properties. Understanding its structure involves analyzing both its fixed covalent bonds and the rotational freedom around its central carbon-carbon bond.

Covalent Structure

The molecule is built on a butane skeleton. The terminal carbons (C1 and C4) are perfluorinated, forming trifluoromethyl (-CF₃) groups. The internal carbons (C2 and C3) are each geminally substituted with two chlorine atoms. This specific arrangement, with heavy halogenation on the interior carbons and fluorine on the exterior, creates a sterically crowded and chemically robust molecule. The central C2-C3 bond is a single, rotatable bond.[3]

Conformational Analysis

While the covalent structure is fixed, rotation around the C2-C3 single bond allows the molecule to adopt different spatial arrangements known as conformations. The two primary conformations are staggered (anti-periplanar) and eclipsed (syn-periplanar).

-

Staggered (Anti) Conformation: In this arrangement, the two bulky trifluoromethyl-dichloromethyl (-CCl₂(CF₃)) groups are positioned 180° apart. This minimizes steric hindrance and electrostatic repulsion between the electron-dense halogen atoms, making it the most stable and lowest-energy conformation.

-

Eclipsed (Syn) Conformation: This high-energy state occurs when the two groups are aligned, leading to maximum steric clash and repulsion.

Due to the significant energy barrier, the molecule exists predominantly in the staggered conformation at room temperature.

Constitutional Isomerism

It is crucial to distinguish this compound from its constitutional isomers, which have the same molecular formula (C₄Cl₄F₆) but different atomic connectivity. For instance, 1,2,3,4-tetrachlorohexafluorobutane is a known isomer used as an intermediate in the synthesis of other compounds.[5][6] The synthesis of these compounds can sometimes produce a mixture of isomers, necessitating precise analytical techniques to confirm the identity and purity of the target molecule.[5]

Molecular Weight and Mass Spectrometry

The mass of a molecule can be expressed in several ways, each with a specific application in research and analysis.

Key Mass Values

The distinction between average molecular weight and monoisotopic mass is fundamental for accurate experimental work.

| Mass Type | Value (u or g/mol ) | Relevance |

| Average Molecular Weight | 303.85 | Used for bulk calculations (e.g., stoichiometry, solution preparation). It is the weighted average of all isotopic masses.[1][4] |

| Monoisotopic Mass | 301.865830 | The exact mass of the molecule calculated using the most abundant isotope of each element (¹²C, ³⁵Cl, ¹⁹F). This is the value observed in high-resolution mass spectrometry.[3] |

| Exact Mass | 303.862880 | The calculated mass of the molecule, often synonymous with monoisotopic mass in many databases.[2][3] |

Isotopic Distribution

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern. This arises from the natural abundance of chlorine's two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing four chlorine atoms will exhibit a cluster of peaks in its mass spectrum, with the relative intensities corresponding to the statistical probability of each isotopic combination. This pattern is a powerful diagnostic tool for confirming the presence of four chlorine atoms in the molecule.

Experimental Protocol: Molecular Weight Verification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound due to its volatility.

Objective: To confirm the molecular weight and purity of a sample of this compound.

Methodology:

-

Sample Preparation

-

Step: Dissolve ~1 mg of the sample in 1 mL of a volatile, inert solvent (e.g., hexane or dichloromethane).

-

Rationale: Dilution is necessary to avoid overloading the GC column and mass spectrometer detector. The solvent must be inert to prevent any reaction with the analyte.

-

-

Gas Chromatography (GC) Separation

-

Step: Inject 1 µL of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization. The analyte is separated from any impurities on a capillary column (e.g., a non-polar DB-5ms column) using a temperature gradient.

-

Rationale: The GC separates components of the mixture based on their boiling points and interactions with the column's stationary phase. This ensures that a pure spectrum of the target compound enters the mass spectrometer.

-

-

Ionization

-

Step: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).

-

Rationale: EI is a robust, high-energy ionization technique that imparts sufficient energy to the molecule to cause both ionization (formation of a molecular ion, M⁺˙) and reproducible fragmentation.

-

-

Mass Analysis

-

Step: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Rationale: The analyzer filters the ions, allowing for the generation of a mass spectrum that plots ion abundance versus m/z.

-

-

Data Interpretation

-

Step: Analyze the resulting spectrum. Look for the molecular ion peak cluster around m/z 302, confirming the monoisotopic mass. Examine the isotopic pattern of this cluster to verify the presence of four chlorine atoms. The fragmentation pattern can also be used for structural confirmation.

-

Rationale: The molecular ion provides the monoisotopic mass, while the isotopic distribution and fragmentation pattern provide definitive structural evidence.

-

Summary of Physicochemical Properties

The robust, compact structure of this compound results in the following physical properties.

| Property | Value | Source |

| Melting Point | 83-84 °C | [2][7][8] |

| Boiling Point | 131-133 °C | [1][8] |

| Density | ~1.76 g/cm³ at 20°C | [1][2][7] |

| Appearance | Solid at room temperature | Inferred from MP |

Conclusion

This compound is a molecule defined by its dense halogenation and specific constitutional and conformational structure. Its molecular weight is precisely determined by its isotopic composition, a feature that is leveraged in mass spectrometry for its unambiguous identification. The methodologies and data presented in this guide offer a comprehensive foundation for researchers working with this compound, ensuring both theoretical understanding and practical analytical capability.

References

-

CHEMICAL POINT. "this compound". Available at: [Link]

-

PubChem. "2,2,3,3-Tetrachlorohexafluorobutane". Available at: [Link]

- Google Patents. "CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane".

- Google Patents. "PROCESSES FOR THE SYNTHESIS OF 1,2,3,4-TETRACHLORO-HEXAFLUORO-BUTANE - European Patent Office".

-

NIST WebBook. "Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-". Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. guidechem.com [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. labsolu.ca [labsolu.ca]

Synthesis of Hexafluoro-2,2,3,3-tetrachlorobutane

An In-Depth Technical Guide to the

Abstract

Hexafluoro-2,2,3,3-tetrachlorobutane (C₄Cl₄F₆) is a fully halogenated alkane with a unique substitution pattern that imparts significant chemical stability and distinct physical properties. This guide provides a comprehensive, scientifically-grounded overview of a logical and feasible synthetic pathway to this compound, designed for researchers and professionals in chemical synthesis and drug development. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen reactions, offering field-proven insights into the synthesis of complex fluorinated molecules. The proposed pathway involves a three-stage process commencing with the reductive coupling of a common C2 precursor, followed by sequential chlorination reactions.

Introduction and Retrosynthetic Analysis

This compound, also known by the designation FC-316maa, is a crystalline solid at room temperature.[1][2] Its dense structure, resulting from the presence of ten heavy halogen atoms on a four-carbon backbone, leads to a high molecular weight (303.85 g/mol ) and a density of approximately 1.78 g/cm³.[1][3] The symmetrical nature and high degree of halogenation suggest its potential utility as a specialty solvent, a dielectric fluid, a chemical intermediate, or a component in high-density materials.

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway originating from readily available precursors. The target structure, CF₃-CCl₂-CCl₂-CF₃, can be conceptually disassembled as follows:

-

Disconnect C-H Bonds: The four chlorine atoms at the C2 and C3 positions can be envisioned as arising from the substitution of hydrogen atoms on a 1,1,1,4,4,4-hexafluoro-2,3-dichlorobutane precursor. This points to a free-radical photochlorination step.

-

Disconnect C-Cl Bonds (Addition): The 1,1,1,4,4,4-hexafluoro-2,3-dichlorobutane intermediate can be formed by the addition of a chlorine molecule (Cl₂) across the double bond of 1,1,1,4,4,4-hexafluoro-2-butene.

-

Disconnect C-C Bond (Coupling): The C4 backbone of 1,1,1,4,4,4-hexafluoro-2-butene suggests a C2+C2 coupling strategy. This olefin is the known product of the reductive coupling of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), a widely available hydrochlorofluorocarbon.[4]

This analysis forms the foundation of our proposed three-stage synthesis, providing a clear and chemically sound roadmap.

Caption: Retrosynthetic analysis of this compound.

Stage 1: Synthesis of 1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz)

The cornerstone of this synthesis is the construction of the C4 backbone via the reductive coupling of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123). This transformation is analogous to the classic Ullmann or Wurtz reactions, where a metal promotes the coupling of haloalkanes.[5][6]

Causality Behind Experimental Choices:

-

Reactant: HCFC-123 (CAS 306-83-2) is an ideal starting material due to its commercial availability and the presence of the required CF₃-C unit.[7][8][9]

-

Catalyst/Reductant: Copper metal, often in powder form for high surface area, is the preferred reagent.[4] Copper facilitates the reductive process, likely through the formation of an organocopper intermediate or by providing a surface for radical coupling to occur, minimizing side reactions.[10]

-

Solvent & Ligands: The reaction yield and selectivity are significantly enhanced by the choice of solvent and the addition of a ligand.

-

Amide Solvents (e.g., DMF, NMP): These polar aprotic solvents are effective at solubilizing the reaction components and any organometallic intermediates.

-

Ligands (e.g., 2,2'-bipyridine): Bidentate nitrogen ligands like 2,2'-bipyridine can coordinate to the copper center. This coordination stabilizes the copper species, improves its solubility, and modulates its reactivity, thereby increasing the efficiency of the desired coupling pathway over simple reduction, which can lead to the byproduct CF₃CH₂Cl.[4]

-

The overall reaction is: 2 CF₃CHCl₂ + 2 Cu → CF₃-CH=CH-CF₃ + 2 CuCl

Experimental Protocol: Copper-Mediated Reductive Coupling

-

Reactor Setup: To a high-pressure autoclave equipped with a mechanical stirrer, thermocouple, and pressure transducer, add copper powder (2.2 equivalents), 2,2'-bipyridine (0.1 equivalents), and a suitable amide solvent (e.g., dimethylformamide).

-

Inerting: Seal the reactor and purge thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen.

-

Reactant Charging: Introduce liquid 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123, 1.0 equivalent) into the sealed reactor.

-

Reaction Conditions: Heat the mixture to 120-150°C with vigorous stirring. Monitor the internal pressure, which will increase as the volatile butene product is formed. The reaction is typically complete within 10-24 hours.

-

Work-up and Isolation: Cool the reactor to ambient temperature. Carefully vent the gaseous product, 1,1,1,4,4,4-hexafluoro-2-butene, through a cold trap (-78°C, dry ice/acetone) to condense it. The collected liquid is the desired intermediate, which can be further purified by distillation if necessary.

Stage 2: Synthesis of 1,1,1,4,4,4-Hexafluoro-2,3-dichlorobutane

The second stage involves the addition of chlorine across the double bond of the butene intermediate. This reaction transforms the unsaturated C4 core into a saturated, dichlorinated alkane. While literature specifically detailing this chlorination is sparse, the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with bromine is well-documented to proceed in high yield (95%) under UV irradiation, providing an excellent procedural analogue.[1]

Mechanistic Considerations:

The addition of halogens to alkenes can proceed via two primary mechanisms: electrophilic addition or free-radical addition.

-

Electrophilic Addition: This pathway is common in the dark and often catalyzed by Lewis acids. However, the electron-withdrawing nature of the two CF₃ groups deactivates the double bond towards electrophilic attack.

-

Free-Radical Addition: This mechanism is initiated by UV light, which homolytically cleaves the Cl-Cl bond to generate chlorine radicals (Cl•). These radicals then add to the double bond, propagating a chain reaction. This is the more likely and efficient pathway for this electron-deficient olefin.

The reaction is: CF₃-CH=CH-CF₃ + Cl₂ --(UV light)--> CF₃-CHCl-CHCl-CF₃

Experimental Protocol: Free-Radical Addition Chlorination

-

Reactor Setup: In a quartz photochemical reactor equipped with a magnetic stirrer, gas inlet, and a condenser cooled to -10°C, dissolve the 1,1,1,4,4,4-hexafluoro-2-butene intermediate (1.0 equivalent) in an inert solvent like carbon tetrachloride.

-

Initiation: Position a UV lamp (e.g., a medium-pressure mercury lamp) adjacent to the quartz reactor and begin irradiation.

-

Reactant Addition: Slowly bubble chlorine gas (Cl₂, 1.05 equivalents) through the stirred solution. The reaction is often exothermic, so the addition rate should be controlled to maintain a desired reaction temperature (e.g., 0-10°C).

-

Monitoring: The disappearance of the yellow-green color of chlorine indicates its consumption. The reaction can also be monitored by GC analysis of aliquots.

-

Work-up and Isolation: Once the reaction is complete, purge the solution with nitrogen to remove any excess chlorine. The solvent can be removed by rotary evaporation. The resulting crude 1,1,1,4,4,4-hexafluoro-2,3-dichlorobutane can be purified by vacuum distillation.

Stage 3:

The final step is the exhaustive chlorination of the remaining C-H bonds at the C2 and C3 positions. This is a classic free-radical substitution reaction, often referred to as photohalogenation.

Causality Behind Experimental Choices:

-

Initiation: UV light is essential to initiate the reaction by generating chlorine radicals.

-

Reaction Conditions: The reaction is typically performed at elevated temperatures to facilitate the hydrogen abstraction step and in the absence of a solvent (neat) or in a highly inert solvent. A continuous feed of chlorine is required to drive the reaction to completion.

-

Byproduct Management: Hydrogen chloride (HCl) gas is produced as a byproduct and must be safely vented and neutralized in a scrubber (e.g., a sodium hydroxide solution).

The reaction is: CF₃-CHCl-CHCl-CF₃ + 2 Cl₂ --(UV light, Heat)--> CF₃-CCl₂-CCl₂-CF₃ + 2 HCl

Experimental Protocol: Photohalogenation

-

Reactor Setup: Charge the purified 1,1,1,4,4,4-hexafluoro-2,3-dichlorobutane (1.0 equivalent) into the quartz photochemical reactor. The outlet should be connected to an acid scrubber.

-

Reaction Conditions: Heat the liquid to 80-100°C while stirring and irradiating with the UV lamp.

-

Chlorination: Introduce a steady stream of chlorine gas into the hot liquid.

-

Monitoring: Monitor the reaction progress by GC, observing the disappearance of the starting material and the appearance of the product peak. The reaction is complete when no more starting material is detected.

-

Work-up and Purification: Cool the reactor and purge with nitrogen to remove excess chlorine and dissolved HCl. The crude product, which will solidify upon cooling, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final this compound as a crystalline solid.

Overall Synthesis Workflow

Caption: Three-stage workflow for the synthesis of this compound.

Data Summary and Safety

Physicochemical Properties of Key Compounds

| Compound Name | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | CAS Number |

| 2,2-Dichloro-1,1,1-trifluoroethane | C₂HCl₂F₃ | 152.93 | 29 | -107 | 306-83-2[9] |

| 1,1,1,4,4,4-Hexafluoro-2-butene | C₄H₂F₆ | 164.05 | 1-3 | -132 | 692-49-9 |

| 1,1,1,4,4,4-Hexafluoro-2,3-dichlorobutane | C₄H₂Cl₂F₆ | 234.95 | ~105-110 (est.) | - | N/A |

| This compound | C₄Cl₄F₆ | 303.85 | 131-133 [1] | 83-84 [1] | 375-34-8 [1] |

Safety and Handling

The synthesis described involves hazardous materials and requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

-

Reactants:

-

HCFC-123: A volatile liquid. Handle with appropriate respiratory protection.[8]

-

Chlorine (Cl₂): A toxic and corrosive gas. Use only in a dedicated, well-maintained gas handling system. An emergency chlorine scrubber or neutralization solution should be readily available.

-

-

Product: this compound is classified as harmful if swallowed and causes serious skin and eye irritation.[11][12] It may also cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear safety goggles with side shields, chemically resistant gloves (e.g., neoprene or nitrile), and a lab coat at all times.[12] For handling chlorine gas, a full-face respirator with an appropriate cartridge is recommended.

-

Waste Disposal: All chlorinated waste must be disposed of according to institutional and local environmental regulations.

Conclusion

This guide outlines a robust, three-stage synthetic route to this compound based on established chemical principles and analogous reactions from the scientific literature. By starting with the copper-mediated reductive coupling of HCFC-123, a C4 olefin intermediate is efficiently generated. Subsequent free-radical addition and substitution chlorination reactions complete the synthesis. The detailed protocols and mechanistic explanations provided herein offer a comprehensive framework for researchers to safely and effectively produce this highly halogenated compound for further study and application.

References

Sources

- 1. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethane, 2,2-dichloro-1,1,1-trifluoro- [webbook.nist.gov]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]

- 12. m.youtube.com [m.youtube.com]

Hexafluoro-2,2,3,3-tetrachlorobutane safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of Hexafluoro-2,2,3,3-tetrachlorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 375-34-8) is a halogenated organic compound utilized in specialized laboratory applications, including scientific research and chemical manufacturing.[1][2] Its unique chemical structure, characterized by a fully substituted butane backbone with both chlorine and fluorine atoms, imparts specific properties that are valuable for synthesis and material science. However, these same properties necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide moves beyond the standard format of a Safety Data Sheet (SDS) to provide a risk-informed operational framework for professionals handling this substance. By elucidating the causality behind safety procedures, this document aims to empower researchers to work with confidence and mitigate risks effectively.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. The following tables summarize the key identifiers and quantitative physical data for this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 375-34-8[2][3][4] |

| Molecular Formula | C₄Cl₄F₆[3][4] |

| Molecular Weight | 303.85 g/mol [4] |

| EINECS Number | 206-787-9[1][3][4] |

| Synonyms | 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane; Butane, 2,2,3,3-tetrachlorohexafluoro-[1][2] |

| InChI Key | BZBLUUDREZEDDJ-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Data

| Property | Value | Rationale for Safety Concern |

| Physical State | Solid | The solid form can exist as a fine powder, increasing the risk of inhalation and dust generation. |

| Melting Point | 83-84 °C[4] | Low melting point means it can easily become a liquid during certain lab procedures, requiring containment. |

| Boiling Point | 131-133 °C[4] | Volatility is moderate, but heating will increase vapor concentration, necessitating ventilated workspaces. |

| Density | ~1.78 g/cm³[4] | Significantly denser than water. |

Section 2: Comprehensive Hazard Profile

Understanding the specific hazards of a chemical is crucial for developing appropriate safety protocols. This compound is classified under the Globally Harmonized System (GHS) and by the National Fire Protection Association (NFPA).

GHS Classification: This compound is designated as a hazardous substance, requiring specific handling precautions. The signal word is "Warning" .[1][3]

Table 3: GHS Hazard Summary

| Hazard Class | Hazard Code | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2][3] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation.[2] |

| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation.[2] |

Deconstruction of Hazards:

-

Acute Oral Toxicity (H302): Category 4 indicates that ingestion of a relatively small quantity of this substance can lead to harmful health effects. This underscores the importance of strict hygiene measures, such as prohibiting eating or drinking in the laboratory and washing hands thoroughly after handling.[2][3]

-

Skin and Eye Irritation (H315, H319): As a halogenated hydrocarbon, this compound can defat the skin, leading to irritation, dryness, and dermatitis with prolonged contact.[5] In the eyes, it can cause significant irritation, pain, and potential damage, making chemical goggles a non-negotiable piece of personal protective equipment.[2][3]

-

Respiratory Irritation (H335): Inhalation of dust or mists can irritate the mucous membranes and respiratory tract.[2] This is the primary rationale for mandating the use of this chemical within a fume hood or well-ventilated area to keep airborne concentrations below exposure limits.[2]

NFPA 704 Diamond:

-

Health (Blue): 3 - Indicates that short exposure could cause serious temporary or residual injury. This high rating reinforces the need for robust engineering controls and PPE.[2]

-

Flammability (Red): 0 - The material will not burn under normal fire conditions.[2]

-

Instability/Reactivity (Yellow): 0 - The substance is normally stable, even under fire exposure conditions, and is not reactive with water.[2]

Section 3: Hierarchy of Controls: A Proactive Safety Framework

The most effective way to manage chemical risk is to follow the hierarchy of controls. This framework prioritizes the most reliable control measures to protect laboratory personnel.

Caption: Hierarchy of controls, from most to least effective.

-

Engineering Controls: The primary line of defense is to physically separate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound must be performed in a certified chemical fume hood. This ensures that any dust, mists, or vapors are captured and exhausted, preventing inhalation.[2][6]

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[2]

-

-

Administrative Controls: These are the procedures and policies that dictate safe work practices.

-

Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experiments involving this chemical.

-

Labeling: Ensure all containers are clearly labeled with the chemical name and primary hazards according to GHS standards.[5]

-

Hygiene: Prohibit eating, drinking, or smoking in areas where the chemical is handled.[2] Wash hands thoroughly after use.[2]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes.[1][2]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. Always inspect gloves for tears or degradation before use.[2][6]

-

Respiratory Protection: A respirator may be required for specific high-risk procedures or in the event of an engineering control failure. Use requires formal training and fit-testing.[1][2]

-

Section 4: Standard Operating Procedures for Handling and Storage

Safe Handling Protocol

-

Preparation: Before starting work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary PPE donned and spill cleanup materials readily available.

-

Dispensing: Handle the solid carefully to avoid generating dust. Use non-sparking tools.[6]

-

During Use: Keep the container closed when not in use.[2] Avoid contact with skin and eyes.[2]

-

Post-Handling: Thoroughly wash hands and any potentially contaminated surfaces.[2]

Storage Protocol

Proper storage is essential to maintain chemical stability and prevent dangerous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area.[2][7] Keep containers tightly closed to prevent moisture contamination and release of vapors.[2]

-

Segregation: Chemical incompatibility is a critical safety consideration. Store this compound away from the following materials:[8]

-

Strong oxidizing agents[2]

-

Strong acids and bases[2]

-

Alkali metals (e.g., sodium, potassium)[2]

-

Finely divided metals (e.g., aluminum, magnesium powder)[2]

-

Rationale: Halogenated hydrocarbons can react violently with these substances, potentially leading to explosions or the release of toxic gases.[9][10] Segregation prevents accidental mixing in case of a spill or container failure.[9]

-

Section 5: Emergency Response Protocols

A prepared response is critical in mitigating the harm from an accidental exposure or spill.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6][11]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[1][6][11]

-

In Case of Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][3][6]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][3][6][11]

Spill Management

Caption: Workflow for responding to a chemical spill.

Protocol for a Minor Spill (e.g., <100 mL inside a fume hood)

-

Alert: Alert personnel in the immediate area.[12]

-

Protect: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.[13]

-

Contain: Use an inert absorbent material like vermiculite or sand to cover and contain the spill.[13] Do not use combustible materials.

-

Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[12][13]

-

Decontaminate: Clean the spill area with a mild detergent and water.[12]

-

Dispose: Seal the waste container and manage it according to institutional hazardous waste procedures.[1]

A spill is considered major if it is large, occurs outside of a containment area, or involves personnel exposure. In such cases, evacuate the area, restrict access, and contact emergency services immediately.[14][15]

Section 6: Waste Disposal

Due to its chemical nature, this compound and any materials contaminated with it must be treated as hazardous waste.

-

Method: The recommended disposal method is through an authorized chemical waste incinerator equipped with an afterburner and a flue gas scrubber.[2]

-

Rationale: Halogenated compounds can produce highly toxic and corrosive gases (such as hydrogen chloride and hydrogen fluoride) upon incomplete combustion. A specialized incinerator with a scrubber is necessary to neutralize these byproducts and prevent their release into the environment.[5]

-

Procedure: Collect waste in a clearly labeled, sealed, and compatible container. Follow all local, state, and federal regulations for hazardous waste disposal.[1][5]

References

- This compound | 375-34-8. Sigma-Aldrich.

- This compound 375-34-8 wiki. Guidechem.

- 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane Safety D

- Emergency Procedures for Pool Chemical Spills. M&M Pool & Spa Services.

- 2,2,3,3-Tetrachlorohexafluorobutane Safety D

- CAS 375-34-8 this compound. Alfa Chemistry.

- Halogenated Organic Liquids - Standard Oper

- 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane Formula. ECHEMI.

- This compound. CHEMICAL POINT.

- Pool Chemical Spill Response Plan. Reed College.

- Safety D

- Safe Storage. University of California, Berkeley.

- Emergency response / spill control. Health and Safety Executive (HSE).

- Chemical Storage Guidelines.

- Chemical Spill Procedures - Step By Step Guide. Chem Klean.

- Chemical Spill Procedures. Princeton University Environmental Health and Safety.

- Chemical Storage and Handling Recommendations.

- Safety Data Sheet for Hexafluoro-1,2,3,4-tetrachlorobutane (mixture of isomers). CymitQuimica.

- Safety Data Sheet - 1,1,1,3,3,3-Hexafluoro-2-propanol. Sigma-Aldrich.

- Safety Data Sheet - 1,1,1,3,3,3-Hexafluoro-2-propanol. Fisher Scientific.

- Chemical Safety Data Sheet - HEXAFLUORO-1,1,3,4-TETRACHLOROBUTANE. ChemicalBook.

- 1,1,1,3,3,3-Hexafluoro-2-propanol Safety D

Sources

- 1. echemi.com [echemi.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. guidechem.com [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.ie [fishersci.ie]

- 8. research.wayne.edu [research.wayne.edu]

- 9. ehs.berkeley.edu [ehs.berkeley.edu]

- 10. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. Emergency Procedures for Pool Chemical Spills [mmpoolspaservicescorp.com]

- 14. reed.edu [reed.edu]

- 15. chemkleancorp.com [chemkleancorp.com]

An In-Depth Technical Guide to the Physicochemical Properties of Hexafluoro-2,2,3,3-tetrachlorobutane

Introduction

Hexafluoro-2,2,3,3-tetrachlorobutane (CAS No. 375-34-8) is a fully halogenated hydrocarbon. Its structure, characterized by a butane backbone saturated with fluorine and chlorine atoms, imparts unique physicochemical properties that are of significant interest in various fields of chemical research and development. The high degree of halogenation leads to a molecule with high molecular mass and distinct electronic characteristics, which in turn govern its physical state, thermal behavior, and potential applications. This guide provides a detailed examination of the melting and boiling points of this compound, offering insights into the underlying molecular forces and outlining rigorous experimental methodologies for their determination.

Core Physicochemical Properties

The melting and boiling points are critical parameters for the handling, purification, and application of any chemical compound. For this compound, these properties are well-defined and are summarized below.

| Property | Value | Source(s) |

| Melting Point | 83-84 °C | [1][2][3][4][5][6] |

| Boiling Point | 131-133 °C | [1][2][3][4][6] |

| Molecular Formula | C₄Cl₄F₆ | [1][2][3][7] |

| Molecular Weight | 303.84 g/mol | [1][2][4][5] |

| Density | ~1.760 g/mL | [1][2][4] |

Molecular Structure and Intermolecular Forces: The "Why" Behind the Data

The observed melting and boiling points of this compound are a direct consequence of the intermolecular forces at play between its molecules. Unlike non-halogenated alkanes, the properties of this molecule are dominated by strong van der Waals forces and dipole-dipole interactions.[2][8]

-

High Molecular Mass and van der Waals Forces: With a molecular weight of approximately 303.84 g/mol , this compound is significantly heavier than its non-halogenated counterpart, butane. The presence of numerous, highly polarizable chlorine and fluorine atoms leads to strong, instantaneous dipole-induced dipole interactions, also known as London dispersion forces.[8][9] These forces are the primary contributors to the relatively high boiling point of the compound. As molecular size and the number of electrons increase, so does the strength of these dispersion forces, requiring more thermal energy to overcome them and transition from a liquid to a gaseous state.[6][8]

-

Polarity and Dipole-Dipole Interactions: The significant difference in electronegativity between the carbon atoms and the attached chlorine and fluorine atoms creates polar C-Cl and C-F bonds. While the molecule is symmetrical, localized dipoles can lead to net dipole-dipole interactions between adjacent molecules, further strengthening the intermolecular attractions and contributing to the elevated boiling and melting points compared to non-polar hydrocarbons of similar size.[2]

The combination of these strong intermolecular forces explains why this compound is a solid at room temperature, with a melting point of 83-84 °C, and boils at a relatively high temperature of 131-133 °C.

Caption: Molecular structure of this compound.

Experimental Determination Protocols

To ensure accuracy and reproducibility, the determination of melting and boiling points should adhere to standardized methodologies.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly precise thermal analysis technique for determining the melting temperature of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] The protocol described below is based on the principles outlined in ASTM E794.[1][7]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument using high-purity indium as a standard to ensure the accuracy of the temperature and enthalpy scales.

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.[3]

-

Data Acquisition: Record the heat flow as a function of temperature. The melting of the sample will be observed as an endothermic peak on the DSC thermogram.

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature can also be reported.

Caption: Workflow for Boiling Point Determination by Ebulliometry.

Conclusion

The melting point of 83-84 °C and boiling point of 131-133 °C for this compound are defining characteristics that stem from its highly halogenated structure. The substantial molecular weight and polarity result in strong intermolecular forces, necessitating significant thermal energy for phase transitions. Accurate determination of these values is paramount for the compound's application in research and industry, and methodologies such as Differential Scanning Calorimetry and ebulliometry, guided by established standards, provide the necessary precision and reliability.

References

-

ASTM E794, Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis, ASTM International, West Conshohocken, PA, 2018,

-

Intertek, Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357,

-

SelfStudys, HALOALKANES AND HALOARENES,

-

Applus+ Laboratories, Differential Scanning Calorimetry (DSC) Testing of Materials,

-

Chemguide, an introduction to halogenoalkanes (haloalkanes),

-

NCERT, Haloalkanes and Haloarenes,

-

ASTM D1078, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM International, West Conshohocken, PA, 2019,

-

Wikipedia, Ebulliometer,

-

SciELO, Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC,

-

MCC Organic Chemistry, Intermolecular Forces: Physical Properties of Organic Compounds,

-

Chemistry LibreTexts, 10.1 Intermolecular Forces,

-

YouTube, Haloalkanes 2. Trends in boiling points explained.,

-

Quora, How does the addition of a halogen to an alkane result in an increase in boiling point?,

-

University of California, Davis, Haloalkanes,

Sources

- 1. matestlabs.com [matestlabs.com]

- 2. selfstudys.com [selfstudys.com]

- 3. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 4. apmtesting.com [apmtesting.com]

- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. store.astm.org [store.astm.org]

- 8. ssgopalganj.in [ssgopalganj.in]

- 9. m.youtube.com [m.youtube.com]

- 10. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 11. Differential scanning calorimetry [cureffi.org]

- 12. scielo.br [scielo.br]

An In-depth Technical Guide to the Solubility of Hexafluoro-2,2,3,3-tetrachlorobutane in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of hexafluoro-2,2,3,3-tetrachlorobutane in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, offers predictions on its solubility based on established chemical principles, and provides a detailed experimental protocol for precise solubility determination.

Introduction: The Significance of this compound and Its Solubility

This compound is a halogenated alkane with a unique molecular structure that imparts specific chemical and physical properties. Its high molecular weight and the presence of both fluorine and chlorine atoms make it a compound of interest in various fields, including materials science and as a potential building block in organic synthesis. Understanding its solubility in different organic solvents is paramount for its effective application, enabling researchers to select appropriate solvent systems for reactions, purifications, and formulations. This guide aims to provide a foundational understanding of these solubility characteristics, bridging the gap between theoretical prediction and practical laboratory application.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 375-34-8 | [1][2][3][4][5] |

| Molecular Formula | C4Cl4F6 | [1][2][3][4] |

| Molecular Weight | 303.85 g/mol | [1][4] |

| Melting Point | 83-84 °C | [3] |

| Boiling Point | 131-133 °C | [3] |

| Density | 1.781 g/cm³ at 20°C | |

| Calculated LogP | 4.46 | [3] |

The high LogP value suggests a lipophilic or nonpolar nature, indicating a preference for nonpolar environments over aqueous ones. The symmetrical structure with bulky chlorine and fluorine atoms will also influence its interaction with solvent molecules.

Predicted Solubility in Common Organic Solvents

In the absence of specific experimental data, we can predict the qualitative solubility of this compound based on the principle of "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity.

| Solvent | Predicted Qualitative Solubility | Justification |

| Hexane | High | Hexane is a nonpolar solvent. Given the high LogP value and nonpolar nature of this compound, strong van der Waals interactions are expected, leading to high solubility. |

| Toluene | High | Toluene is a nonpolar aromatic solvent. Similar to hexane, its nonpolar character should facilitate the dissolution of the nonpolar solute. |

| Diethyl Ether | Medium to High | Diethyl ether is a slightly polar solvent. While it can engage in weak dipole-dipole interactions, its predominantly nonpolar character should allow for good solvation of the compound. |

| Chloroform | High | Chloroform is a polar solvent capable of forming weak hydrogen bonds. However, its ability to dissolve a wide range of organic compounds, including other halogenated alkanes, suggests it will be a good solvent for this solute. |

| Acetone | Medium | Acetone is a polar aprotic solvent. The significant difference in polarity between acetone and the highly nonpolar solute may limit solubility. |

| Ethanol | Low to Medium | Ethanol is a polar protic solvent with strong hydrogen bonding capabilities. The energy required to break the hydrogen bonds between ethanol molecules to accommodate the nonpolar solute is likely to be unfavorable, resulting in lower solubility. |

| Methanol | Low | Methanol is a highly polar protic solvent. Similar to ethanol, but with even stronger hydrogen bonding, it is expected to be a poor solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Low | DMSO is a highly polar aprotic solvent.[6] Its strong dipolar nature makes it an excellent solvent for polar compounds but a poor solvent for nonpolar solutes like this compound.[6][7][8] |

| N,N-Dimethylformamide (DMF) | Low | DMF is a polar aprotic solvent. Similar to DMSO, its high polarity is not conducive to dissolving a nonpolar compound. |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Key factors influencing a reliable solubility measurement.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. [9]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. [9]Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

References

-

PubChem. (n.d.). 2,2,3,3-Tetrachlorohexafluorobutane. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

MP Biomedicals. (2016, January 18). Dimethyl Sulfoxide. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 375-34-8 [chemicalbook.com]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gchemglobal.com [gchemglobal.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Hexafluoro-2,2,3,3-tetrachlorobutane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic data for hexafluoro-2,2,3,3-tetrachlorobutane (CAS No. 375-34-8).[1][2][3] Given the highly halogenated and symmetric nature of this molecule, understanding its spectroscopic signature is crucial for its identification, purity assessment, and quality control in research and industrial applications. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural information that can be derived from each technique.

Molecular Structure and Properties

This compound possesses the molecular formula C₄Cl₄F₆ and a molecular weight of approximately 303.85 g/mol .[2] Its structure consists of a four-carbon butane backbone where the central carbons (C2 and C3) are each bonded to two chlorine atoms, and the terminal carbons (C1 and C4) are each bonded to three fluorine atoms.

Caption: Molecular Structure of this compound.

Due to the symmetry of the molecule, a simplified spectroscopic signature is anticipated. The physical properties of this compound include a melting point of approximately 83°C and a boiling point of 131°C.[1]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and fluorine framework of this compound. Due to the absence of protons in the molecule, ¹H NMR spectroscopy is not applicable. Therefore, our focus will be on ¹³C and ¹⁹F NMR.

Predicted ¹³C NMR Spectroscopy

Expected Spectrum:

Due to the molecule's symmetry, only two distinct carbon environments are expected in the ¹³C NMR spectrum:

-

C1 and C4: The two terminal trifluoromethyl (-CF₃) carbons.

-

C2 and C3: The two central dichlorinated (-CCl₂-) carbons.

| Predicted Chemical Shift (δ) | Carbon Environment | Multiplicity (due to ¹JCF coupling) |

| ~ 120 - 130 ppm | C1, C4 (-CF₃) | Quartet |

| ~ 90 - 100 ppm | C2, C3 (-CCl₂-) | Singlet |

Interpretation:

The carbon atoms of the trifluoromethyl groups (C1 and C4) are expected to resonate as a quartet due to the strong one-bond coupling with the three attached fluorine atoms (¹JCF). The chemical shift is significantly downfield due to the high electronegativity of the fluorine atoms.

The central carbons (C2 and C3) are bonded to two chlorine atoms and a trifluoromethyl group. These carbons are also expected to be in a downfield region, though typically less so than the -CF₃ carbons. As there are no directly attached fluorine atoms, these signals are predicted to be singlets.

Experimental Protocol: ¹³C NMR Acquisition

A standard protocol for acquiring a ¹³C NMR spectrum of a solid sample like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated acetone, (CD₃)₂CO) in an NMR tube. The choice of solvent is critical to ensure good solubility and minimal interference with the sample signals.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

A standard pulse program for ¹³C acquisition (e.g., zgpg30) would be used.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Caption: General workflow for NMR data acquisition and processing.

Predicted ¹⁹F NMR Spectroscopy

Expected Spectrum:

Given the molecular symmetry, all six fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal.

| Predicted Chemical Shift (δ) | Fluorine Environment | Multiplicity |

| ~ -70 to -80 ppm | -CF₃ | Singlet |

Interpretation:

The chemical shift of the trifluoromethyl groups is expected in the typical range for such functionalities. Since all fluorine atoms are equivalent and there are no other fluorine atoms within a coupling distance, the signal should appear as a singlet.

Experimental Protocol: ¹⁹F NMR Acquisition

The protocol for ¹⁹F NMR is similar to that for ¹³C NMR, with the primary difference being the observation frequency.

-

Sample Preparation: The same sample prepared for ¹³C NMR can be used.

-

Instrument Setup:

-

The probe must be tuned and matched to the ¹⁹F frequency.

-

Shimming is performed as for ¹³C NMR.

-

-

Acquisition Parameters:

-

A standard ¹⁹F pulse program would be used.

-

The spectral width should be set to encompass the expected chemical shift range for fluorinated organic compounds (e.g., +50 to -250 ppm).

-

¹⁹F NMR is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR to achieve a good signal-to-noise ratio.

-

Section 2: Infrared (IR) Spectroscopy

Expected Spectrum:

While an experimental IR spectrum for this compound is not available in public databases, we can predict the characteristic absorption bands based on its functional groups. The spectrum will be dominated by absorptions arising from C-F and C-Cl bond vibrations. As an illustrative example, the IR spectrum of a similar perhalogenated alkane would show strong absorptions in the fingerprint region.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Intensity |

| 1100 - 1300 | C-F stretch | Strong |

| 600 - 800 | C-Cl stretch | Strong |

Interpretation:

The IR spectrum of a simple alkane is typically characterized by C-H stretching and bending vibrations.[4][5][6] However, in this compound, the absence of C-H bonds means these characteristic peaks will be absent. The spectrum will be dominated by strong, complex absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the stretching and bending vibrations of the C-F and C-Cl bonds. The high number of these bonds and their potential for vibrational coupling will likely result in a series of broad and intense bands, making a precise assignment of individual vibrations challenging without computational modeling.

Experimental Protocol: FTIR Spectroscopy (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method would be suitable.

ATR Method:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. This method requires minimal sample preparation.

KBr Pellet Method:

-

Sample Preparation:

-

A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Caption: Workflow for FTIR analysis of a solid sample.

Section 3: Mass Spectrometry (MS)

Expected Fragmentation Pattern:

The mass spectrum of a halogenated compound is often characterized by the isotopic pattern of the halogens. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in characteristic isotopic clusters for fragments containing chlorine atoms.